molecular formula C6H3BrN2O B12360482 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile

Cat. No.: B12360482
M. Wt: 199.00 g/mol
InChI Key: WDBHNHKFISPCJF-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile is an organic compound with the molecular formula C6H3BrN2O. It belongs to the class of heterocyclic compounds known as pyridines and derivatives. This compound is characterized by the presence of a bromine atom, a nitrile group, and a carbonyl group attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile typically involves the bromination of 2-oxo-2,3-dihydropyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide as the brominating agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxynicotinonitrile
  • 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. The presence of both a bromine atom and a nitrile group provides distinct reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

5-bromo-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3-4H

InChI Key

WDBHNHKFISPCJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1C#N)Br

Origin of Product

United States

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